3-Morpholin-4-ylpentanenitrile
Overview
Description
3-Morpholin-4-ylpentanenitrile is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-kinase (PI3K) inhibition : Morpholine derivatives, such as 4-(Pyrimidin-4-yl)morpholines, are key in inhibiting PI3K and PIKKs, important for cancer research. Their ability to form key hydrogen bonds and convey selectivity over the broader kinome is significant (Hobbs et al., 2019).
Electrochemical properties in metal complexes : Research involving the synthesis of cobalt and manganese phthalocyanines with morpholine groups has highlighted their electrochemical properties. This is relevant in materials science, particularly in developing novel electroactive materials (Bıyıklıoğlu & Baş, 2020).
Synthesis of pharmaceutical compounds : Morpholine and its derivatives are significant in the synthesis of various pharmaceutical compounds due to their functional groups of amine and ether. They are used in developing therapeutics for a broad range of medical ailments (Rupak et al., 2016).
Combustion chemistry in biofuels : Morpholine is studied as a model biofuel due to its oxygen- and nitrogen-containing structure. It provides insights into fuel-nitrogen conversion in biomass-derived fuels, which is crucial for understanding pollutant emissions (Lucassen et al., 2011).
Dopamine D4 receptor ligands : Morpholine derivatives have been synthesized as ligands for the dopamine D4 receptor, which may have implications in developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
properties
IUPAC Name |
3-morpholin-4-ylpentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-9(3-4-10)11-5-7-12-8-6-11/h9H,2-3,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXCBPGTAZEPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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